molecular formula C21H18O11 B1254104 Apigenin-7-o-glucuronide

Apigenin-7-o-glucuronide

Cat. No. B1254104
M. Wt: 446.4 g/mol
InChI Key: JBFOLLJCGUCDQP-UNJWAJPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin-7-o-glucuronide is a natural product found in Scutellaria albida, Penstemon serrulatus, and other organisms with data available.

Scientific Research Applications

Collagen Biosynthesis in Osteogenesis Imperfecta

Apigenin-7-o-glucuronide significantly induces collagen type I synthesis in fibroblasts of osteogenesis imperfecta (OI) type I without affecting overall protein synthesis. This suggests potential for its use in pharmacological therapy for OI type I. The mechanism involves stimulating collagen synthesis and prolidase activity, along with an increase in IGF-I receptor expression, rather than cell proliferation or metalloproteinase inhibition (Galicka & Nazaruk, 2007).

Anti-HIV Activity

Apigenin-7-o-glucuronide, isolated from Chrysanthemum morifolium, has shown strong HIV-1 integrase inhibitory activity and anti-HIV activity in a cell culture assay. This highlights its potential application in developing treatments for HIV (Lee, Kim, & Lee, 2003).

Genotoxic Potential and Antimutagenic Properties

Isolated from Mentha longifolia, apigenin-7-o-glucuronide exhibited significant antimutagenic activity. This finding is valuable for phytotherapeutic drug discovery and development, suggesting its potential use in genetic safety and antimutagenic applications (Baris et al., 2011).

Inhibition of LDL Uptake and Foam Cell Formation in Atherosclerosis

Apigenin-7-o-glucuronide inhibits the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages and the accumulation of triglycerides in cells. This suggests its therapeutic potential for treating atherosclerosis and as a dietary supplement for health promotion (Ma, Zhang, Jiang, & Zhu, 2017).

Anti-Inflammatory Properties

It was found to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages and protected mice against endotoxin shock. This was achieved by suppressing the release of inflammatory cytokines and inhibiting AP-1 and MAPK signaling pathways (Hu et al., 2016).

Hydrolysis Behavior and Antioxidant Activity

A study focused on the extraction, purification, and hydrolysis behavior of apigenin-7-o-glucoside from Chrysanthemum morifolium, demonstrating that its antioxidant activity increases as a result of the hydrolysis process (Wang et al., 2018).

Matrix Metalloproteinases Inhibition

Apigenin-7-o-glucuronide shows potential as an inhibitor of metalloproteases, which are involved in various pathological disorders. This suggests its use in developing treatments based on its ability to interact with these enzymes (Crascí et al., 2017).

Antinociceptive Effects

Research has shown that apigenin-7-o-glucuronide exhibits antinociceptive effects in various pain models. This effect is possibly mediated through the activation of spinal α2-adrenergic receptors and reduction in the expression of specific phosphorylated proteins in the spinal cord (Feng et al., 2019).

properties

Product Name

Apigenin-7-o-glucuronide

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1

InChI Key

JBFOLLJCGUCDQP-UNJWAJPSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Pictograms

Irritant

synonyms

apigenin-7-O-beta-D-glucuronide
apigenin-7-O-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apigenin-7-o-glucuronide
Reactant of Route 2
Apigenin-7-o-glucuronide
Reactant of Route 3
Apigenin-7-o-glucuronide
Reactant of Route 4
Apigenin-7-o-glucuronide
Reactant of Route 5
Apigenin-7-o-glucuronide
Reactant of Route 6
Apigenin-7-o-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.